molecular formula C17H27NO2 B13414692 Ethyl 4-(dibutylamino)benzoate

Ethyl 4-(dibutylamino)benzoate

Cat. No.: B13414692
M. Wt: 277.4 g/mol
InChI Key: NWNKZQUQSOUYQX-UHFFFAOYSA-N
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Description

Ethyl 4-(dibutylamino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to the benzoic acid moiety, with a dibutylamino substituent at the para position. This compound is known for its applications in various fields, including organic synthesis and photoinitiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dibutylamino)benzoate typically involves the esterification of 4-(dibutylamino)benzoic acid with ethanol in the presence of a catalyst. A common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and advanced separation techniques can further optimize the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibutylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(dibutylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the curing of UV-sensitive resins and coatings.

    Biology: The compound can be used in cell encapsulation studies and other biological assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of UV-curing inks and coatings, as well as in the manufacture of various organic materials.

Mechanism of Action

The mechanism of action of ethyl 4-(dibutylamino)benzoate as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of unsaturated monomers, resulting in the formation of cross-linked polymer networks. The molecular targets include the double bonds in the monomers, and the pathways involve radical chain reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • Ethyl 4-(methylamino)benzoate
  • Ethyl 4-(butylamino)benzoate

Uniqueness

Ethyl 4-(dibutylamino)benzoate is unique due to its specific dibutylamino substituent, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications in photoinitiation and organic synthesis.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

ethyl 4-(dibutylamino)benzoate

InChI

InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)16-11-9-15(10-12-16)17(19)20-6-3/h9-12H,4-8,13-14H2,1-3H3

InChI Key

NWNKZQUQSOUYQX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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